molecular formula C6H10KO3 B12347383 CID 154881602

CID 154881602

Cat. No.: B12347383
M. Wt: 169.24 g/mol
InChI Key: ONXIAPZCLFBAIB-UHFFFAOYSA-N
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Description

trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt: is a chemical compound with the molecular formula C6H9KO3. It is known for its unique structure, which includes a cyclobutane ring substituted with a hydroxyl group and a carboxylate group. This compound is often used in various scientific research applications due to its interesting chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • cis-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt
  • 3-hydroxy-3-methylcyclopentanecarboxylic acid Potassium salt
  • 3-hydroxy-3-methylcyclohexanecarboxylic acid Potassium salt

Uniqueness

trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt is unique due to its specific trans configuration and the presence of both hydroxyl and carboxylate groups on a cyclobutane ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds .

Q & A

Q. How can I formulate a hypothesis for studying CID 154881602 that aligns with FINER criteria?

Methodological Answer:
To ensure your hypothesis is Feasible, Interesting, Novel, Ethical, and Relevant (FINER) , start by identifying gaps in existing literature (e.g., unexplored biochemical pathways or structural interactions of this compound). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define variables. For example:

  • Population/System: Target enzymes or cell lines affected by this compound.
  • Intervention: Dosage, exposure duration, or molecular modifications.
  • Comparison: Control groups or analogous compounds.
  • Outcome: Measurable effects (e.g., inhibition efficiency, binding affinity).
    Validate feasibility by assessing resource availability and ethical constraints (e.g., toxicity studies). Refine novelty through a literature review using tools like SciFinder or PubMed .

Q. What strategies ensure reproducibility in experimental design for this compound?

Methodological Answer:
Reproducibility requires:

  • Detailed Protocols: Document synthesis steps, purification methods (e.g., HPLC conditions), and characterization data (e.g., NMR, mass spectrometry) .
  • Control Experiments: Include positive/negative controls and replicates (n ≥ 3).
  • Data Transparency: Report raw data, statistical analyses (e.g., p-values, confidence intervals), and instrument calibration details. Use platforms like Zenodo for open-access data sharing .
  • Reagent Validation: Confirm compound purity (>95%) and batch consistency via third-party assays.

Q. How do I resolve contradictions in published data on this compound’s mechanism of action?

Methodological Answer:
Address discrepancies through:

  • Meta-Analysis: Compare experimental conditions across studies (e.g., pH, temperature, solvent systems) that may alter outcomes.
  • In Silico Modeling: Use molecular docking (AutoDock) or MD simulations to predict binding modes under varying conditions .
  • Dose-Response Curves: Re-evaluate efficacy thresholds (e.g., IC50 values) with standardized assays (e.g., fluorescence-based enzymatic assays).
  • Peer Consultation: Engage in interdisciplinary forums to validate hypotheses .

Q. What advanced statistical methods are appropriate for analyzing dose-dependent effects of this compound?

Methodological Answer:
For non-linear relationships:

  • Non-Parametric Tests: Use Kruskal-Wallis for non-normal distributions.
  • Multivariate Regression: Model interactions between variables (e.g., concentration vs. enzymatic activity).
  • Bayesian Inference: Quantify uncertainty in small datasets or rare events.
  • Software Tools: Implement R packages (e.g., drc for dose-response analysis) or Python’s SciPy . Always report effect sizes and power analysis to justify sample sizes .

Q. How can I design a robust literature review framework for this compound?

Methodological Answer:

  • Search Strategy: Use Boolean operators in databases (e.g., (this compound) AND (kinase inhibition OR toxicity)). Limit to peer-reviewed articles (2015–2025).
  • Quality Assessment: Apply PRISMA guidelines to screen studies, excluding non-validated methods or low-impact journals .
  • Thematic Synthesis: Categorize findings into mechanistic, pharmacological, and structural studies. Use citation managers (EndNote, Zotero) to track sources .
  • Gap Analysis: Identify understudied areas (e.g., long-term metabolic effects) for future research .

Q. What ethical considerations apply to in vivo studies involving this compound?

Methodological Answer:

  • IACUC Approval: Adhere to ARRIVE guidelines for animal welfare, including humane endpoints and sample size minimization.
  • Toxicity Screening: Conduct acute/chronic toxicity assays (OECD Guidelines 423, 452) before in vivo use.
  • Data Integrity: Avoid selective reporting; disclose all adverse events.
  • Compliance: Follow institutional and national regulations (e.g., NIH Office of Laboratory Animal Welfare) .

Q. How should I structure a research proposal to investigate this compound’s structural analogs?

Methodological Answer:

  • Aims: Define 2–3 testable objectives (e.g., "Compare binding affinities of this compound analogs using SPR").
  • Methodology: Outline synthetic routes (e.g., SAR studies), analytical techniques (X-ray crystallography), and computational tools (DFT calculations) .
  • Timeline: Allocate milestones (e.g., compound synthesis: Months 1–3; bioassays: Months 4–6).
  • Budget: Justify costs for reagents, instrumentation, and personnel. Include contingency funds .

Q. What are best practices for presenting contradictory data in a manuscript on this compound?

Methodological Answer:

  • Transparent Reporting: Use tables to juxtapose conflicting results (e.g., divergent IC50 values across studies).
  • Contextual Analysis: Discuss variables (e.g., assay sensitivity, buffer composition) that may explain discrepancies.
  • Limitations Section: Acknowledge unresolved contradictions and propose validation experiments .
  • Visual Aids: Employ heatmaps or forest plots to illustrate data variability .

Q. How do I optimize experimental conditions for this compound’s stability in aqueous solutions?

Methodological Answer:

  • Degradation Studies: Monitor stability via HPLC at varying pH (2–12), temperatures (4°C–37°C), and light exposure.
  • Excipient Screening: Test stabilizers (e.g., cyclodextrins, antioxidants) using DOE (Design of Experiments) .
  • Kinetic Modeling: Apply Arrhenius equations to predict shelf-life.
  • Validation: Repeat assays in triplicate and compare with stability guidelines (ICH Q1A) .

Q. What methodologies validate the specificity of this compound for its target protein?

Methodological Answer:

  • Competitive Binding Assays: Use radiolabeled ligands or fluorescence polarization.
  • CRISPR Knockout Models: Confirm phenotype rescue in target-deficient cells.
  • Off-Target Screening: Employ proteome-wide approaches (e.g., thermal shift assays, affinity pulldown-MS).
  • Structural Validation: Co-crystallize this compound with the target and resolve via X-ray diffraction .

Properties

Molecular Formula

C6H10KO3

Molecular Weight

169.24 g/mol

InChI

InChI=1S/C6H10O3.K/c1-6(9)2-4(3-6)5(7)8;/h4,9H,2-3H2,1H3,(H,7,8);

InChI Key

ONXIAPZCLFBAIB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)C(=O)O)O.[K]

Origin of Product

United States

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